4-chloro-N'-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide
Description
4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide is a complex organic compound It is characterized by the presence of a chloro group, a methylbenzenesulfonyl group, and a carboximidamide group attached to a benzene ring
Properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEFJJLSMRZOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the chloro group: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the carboximidamide group: Reacting the intermediate with an appropriate amidine or nitrile under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group suggests possible interactions with biological targets.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties. It could serve as a lead compound for developing new drugs, particularly if it exhibits bioactivity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboximidamide groups could play key roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(4-methylbenzenesulfonyl)-N-phenylbenzene-1-carboximidamide: Lacks the 2-methyl group on the phenyl ring.
4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group.
Uniqueness
The unique combination of functional groups in 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide may confer distinct chemical and biological properties. Its specific structure could result in unique reactivity and interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
